molecular formula C8H18N2O B13259743 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide

2-[(Butan-2-yl)amino]-N,N-dimethylacetamide

Cat. No.: B13259743
M. Wt: 158.24 g/mol
InChI Key: UGAVYSXDHMRKQB-UHFFFAOYSA-N
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Description

2-[(Butan-2-yl)amino]-N,N-dimethylacetamide is an organic compound with the molecular formula C8H18N2O It is a derivative of acetamide, where the hydrogen atoms are replaced by a butan-2-yl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide typically involves the reaction of butan-2-amine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-yl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.

Scientific Research Applications

2-[(Butan-2-yl)amino]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide
  • **2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-[(Butan-2-yl)amino]-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of both a butan-2-yl group and a dimethylamino group. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(butan-2-ylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C8H18N2O/c1-5-7(2)9-6-8(11)10(3)4/h7,9H,5-6H2,1-4H3

InChI Key

UGAVYSXDHMRKQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(=O)N(C)C

Origin of Product

United States

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